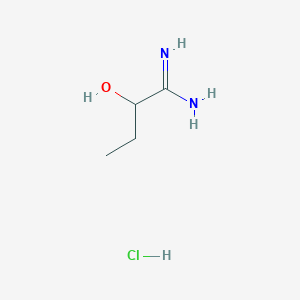
2-Hydroxybutanimidamide hydrochloride
Vue d'ensemble
Description
2-Hydroxybutanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O and a molecular weight of 138.6 . It is also known by its IUPAC name, 1,1-diaminobutan-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Hydroxybutanimidamide hydrochloride is1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h4H,2,5-6H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2-Hydroxybutanimidamide hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Applications De Recherche Scientifique
Biochemistry
2-Hydroxybutanimidamide hydrochloride: is a compound that can be utilized in biochemistry research for enzyme inhibition studies and as a building block for synthesizing more complex biochemical compounds. Its reactivity with various biochemicals can help in understanding enzyme-substrate interactions and the development of new biochemical assays .
Pharmacology
In pharmacology, 2-Hydroxybutanimidamide hydrochloride may serve as a precursor for the synthesis of potential pharmacologically active molecules. It could be involved in the creation of novel drug candidates that target specific receptors or enzymes within biological systems .
Organic Synthesis
This compound finds its application in organic synthesis, particularly in the formation of imidazoles, which are crucial in the synthesis of pharmaceuticals. It can act as an intermediate in the synthesis of various heterocyclic compounds, which are the core structures for many drugs .
Analytical Chemistry
2-Hydroxybutanimidamide hydrochloride: can be used in analytical chemistry as a standard or reagent for calibrating instruments and developing new analytical methods. Its well-defined properties make it suitable for use in chromatography and spectrophotometry .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives could be explored for their therapeutic properties. It could be modified to create new compounds with potential medicinal benefits, such as antiviral, antibacterial, or anticancer activities .
Environmental Science
The environmental science application of 2-Hydroxybutanimidamide hydrochloride could involve its use in pollution control and environmental remediation. It might be used to synthesize materials that can capture pollutants or facilitate the breakdown of harmful substances .
Safety and Hazards
The safety information for 2-Hydroxybutanimidamide hydrochloride indicates that it is a hazardous compound. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Propriétés
IUPAC Name |
2-hydroxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHODQYOQVZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



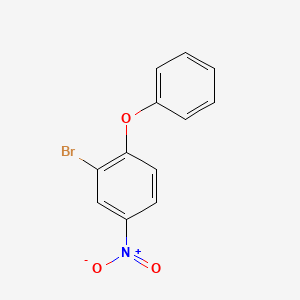

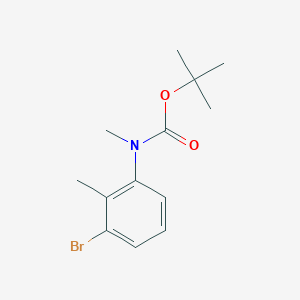
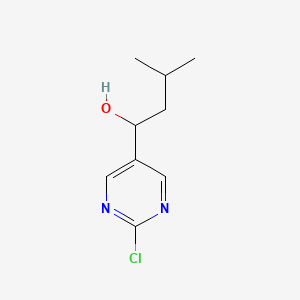

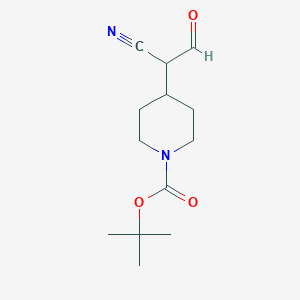
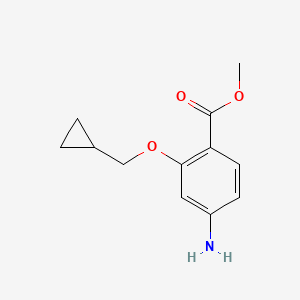
![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)

![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
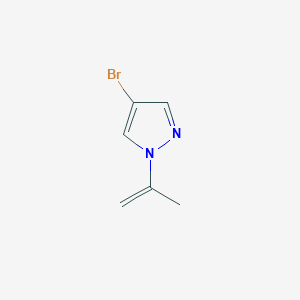

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)